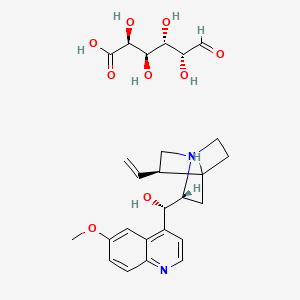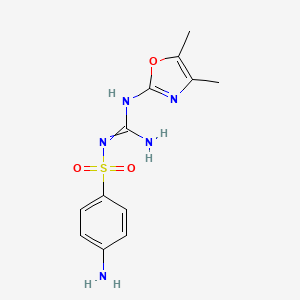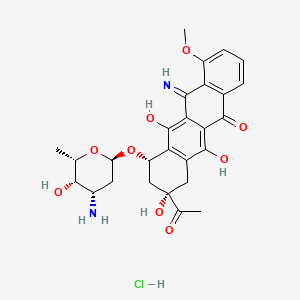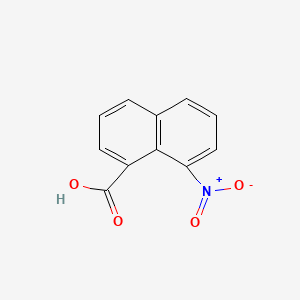
5-(2-氨基乙基)-2-甲氧基苯酚
描述
5-(2-Aminoethyl)-2-methoxyphenol, also known as 5-AEM, is an important molecule in the field of organic chemistry. It is a phenolic compound with an amine group attached to the phenolic ring. 5-AEM is a versatile molecule that has been used in a variety of applications, ranging from synthesis to scientific research.
科学研究应用
制药:抗病毒和抗菌剂
吲哚衍生物,包括5-(2-氨基乙基)-2-甲氧基苯酚,由于其生物活性在制药行业展现出巨大潜力。它们特别以其抗病毒和抗菌特性而闻名。 例如,某些吲哚衍生物已被发现能抑制甲型流感病毒,并显示出对抗多种RNA和DNA病毒的潜力 {svg_1}.
环境科学:CO2捕获
胺改性气凝胶,可以使用5-(2-氨基乙基)-2-甲氧基苯酚等化合物合成,因其捕获CO2的能力而备受研究。 这些气凝胶可以与CO2形成共价键,可能为缓解环境影响的碳捕获提供一种方法 {svg_2}.
材料科学:纳米纤维素气凝胶
在材料科学领域,人们探索了用来自5-(2-氨基乙基)-2-甲氧基苯酚等化合物的胺基修饰纳米纤维素气凝胶。 这些气凝胶具有高表面积,可用作轻质、高孔隙率材料,其应用范围从绝缘到过滤 {svg_3}.
光电子学:有机二极管材料
吲哚衍生物,包括5-(2-氨基乙基)-2-甲氧基苯酚的光学性质正在被研究用于有机二极管。 这些材料可以提供适合于先进光电子器件的独特电子和光子特性 {svg_4}.
高分子化学:共聚物合成
在高分子化学中,5-(2-氨基乙基)-2-甲氧基苯酚衍生物用于合成共聚物。 这些共聚物可以显著改变材料的结晶度和机械性能,使其适合于热熔胶等应用 {svg_5}.
化学合成:催化剂和表面活性剂
该化合物还参与各种化学产品的合成,包括染料、聚合物、表面活性剂和催化剂。 它在这些过程中的作用至关重要,因为其反应性胺基允许进行多种化学修饰 {svg_6}.
作用机制
Target of Action
The primary target of 5-(2-Aminoethyl)-2-methoxyphenol is the serotonin receptor (SR), specifically the 5-HT2 receptor . Serotonin receptors play a crucial role in the central nervous system, influencing mood, cognition, reward, learning, memory, and numerous physiological processes .
Mode of Action
5-(2-Aminoethyl)-2-methoxyphenol, like other serotonin receptor modulators, is believed to interact with its targets by inhibiting the reuptake of serotonin in the brain neurons . This inhibition increases serotonergic neurotransmission, which can lead to changes in perception, mood, and other psychological effects .
Biochemical Pathways
The biochemical pathways affected by 5-(2-Aminoethyl)-2-methoxyphenol are primarily those involving serotonin. The compound’s interaction with the serotonin receptor can influence the synaptic reorganization process, which may lead to changes in psychiatric symptoms .
Pharmacokinetics
Similar compounds are known to be metabolized by the liver into various products, all of which are pharmacologically inactive . These compounds are excreted primarily as metabolites, with less than 4% of the original compound remaining .
Result of Action
The molecular and cellular effects of 5-(2-Aminoethyl)-2-methoxyphenol’s action are likely to be diverse, given the wide range of physiological processes influenced by serotonin. These effects may include changes in perception, mood, cognition, reward, learning, and memory .
Action Environment
The action, efficacy, and stability of 5-(2-Aminoethyl)-2-methoxyphenol can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances in the environment can potentially interact with 5-(2-Aminoethyl)-2-methoxyphenol, altering its action .
生化分析
Biochemical Properties
5-(2-Aminoethyl)-2-methoxyphenol plays a significant role in biochemical reactions. It interacts with enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase, which are involved in the synthesis of catecholamines. These interactions are crucial for the conversion of tyrosine to L-DOPA and subsequently to dopamine . The compound also interacts with proteins and other biomolecules, influencing their function and stability.
Cellular Effects
5-(2-Aminoethyl)-2-methoxyphenol affects various types of cells and cellular processes. It influences cell signaling pathways, particularly those involving dopamine receptors. The compound modulates gene expression and cellular metabolism by affecting the levels of neurotransmitters and other signaling molecules . These effects can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 5-(2-Aminoethyl)-2-methoxyphenol involves its binding interactions with biomolecules. It acts as a precursor to dopamine, which binds to dopamine receptors and activates downstream signaling pathways . The compound can inhibit or activate enzymes such as monoamine oxidase and catechol-O-methyltransferase, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Aminoethyl)-2-methoxyphenol change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-(2-Aminoethyl)-2-methoxyphenol vary with different dosages in animal models. At low doses, the compound can enhance neurotransmitter synthesis and improve cognitive function. At high doses, it may cause toxic or adverse effects, such as oxidative stress and neurotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
5-(2-Aminoethyl)-2-methoxyphenol is involved in several metabolic pathways. It is metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, which convert it into various metabolites . These metabolic pathways influence the compound’s bioavailability and efficacy. Additionally, the compound can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-(2-Aminoethyl)-2-methoxyphenol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via dopamine transporters and other related proteins . Its distribution within tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .
Subcellular Localization
5-(2-Aminoethyl)-2-methoxyphenol is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles . This subcellular localization is important for understanding the compound’s role in cellular processes and its potential therapeutic applications.
属性
IUPAC Name |
5-(2-aminoethyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,11H,4-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXQFVMTIGJBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
645-33-0 (hydrochloride) | |
| Record name | 3-Hydroxy-4-methoxyphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90954003 | |
| Record name | 5-(2-Aminoethyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Methoxytyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3213-30-7, 645-33-0 | |
| Record name | 4-O-Methyldopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3213-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-4-methoxyphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Aminoethyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-aminoethyl)guaiacol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(2-aminoethyl)-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-O-METHYLDOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62MI76A89G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methoxytyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012162 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-(2-Aminoethyl)-2-methoxyphenol in the context of the research paper?
A1: The research paper focuses on identifying and characterizing novel compounds isolated from the soft coral Sinularia flexibilis []. 5-(2-Aminoethyl)-2-methoxyphenol was identified as one of the three amides derived from a novel lipid acid, (Z)-3-methyldodec-2-enoic acid, also found in the soft coral []. These amides, including the one derived from 5-(2-Aminoethyl)-2-methoxyphenol, were found to be atrial stimulants [].
Q2: Can you provide more information about the structural characterization of 5-(2-Aminoethyl)-2-methoxyphenol based on the research?
A2: The paper primarily focuses on the isolation and characterization of the novel lipid acid and confirming the structures of the amides through synthesis []. While it doesn't delve deep into the specific spectroscopic data of 5-(2-Aminoethyl)-2-methoxyphenol, it mentions that the structure determination of all isolated compounds was achieved using spectral methods []. This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common methods for elucidating the structure of organic compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















